Cas no 118046-22-3 (1-methyl-2-(piperidin-2-yl)piperidine)

1-methyl-2-(piperidin-2-yl)piperidine structure
118046-22-3 structure
Product Name:1-methyl-2-(piperidin-2-yl)piperidine
CAS No:118046-22-3
MF:C11H22N2
MW:182.305782794952
MDL:MFCD02663572
CID:3055976
PubChem ID:4353897
Update Time:2025-07-09

1-methyl-2-(piperidin-2-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-2,2'-bipiperidine
    • 1-methyl-2-(piperidin-2-yl)piperidine
    • STK893389
    • CS-0206198
    • MFCD02663572
    • 1-methyl-2-piperidin-2-ylpiperidine
    • SCHEMBL9667798
    • 2,2'-Bipiperidine, 1-methyl-
    • AKOS001476319
    • BBL020699
    • AS-47609
    • EN300-1841653
    • F14625
    • 1-Methyl-2,2''-bipiperidine
    • 118046-22-3
    • 1-Methyl-2,2'-bipiperidine, AldrichCPR
    • MDL: MFCD02663572
    • Inchi: 1S/C11H22N2/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10/h10-12H,2-9H2,1H3
    • InChI Key: PAASZFYAZDIBJQ-UHFFFAOYSA-N
    • SMILES: N1(C)CCCCC1C1CCCCN1

Computed Properties

  • Exact Mass: 182.178298710g/mol
  • Monoisotopic Mass: 182.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 15.3Ų

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1-methyl-2-(piperidin-2-yl)piperidine Suppliers

Amadis Chemical Company Limited
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(CAS:118046-22-3)1-methyl-2-(piperidin-2-yl)piperidine
Order Number:A1110162
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:55
Price ($):349.0/1348.0
Email:sales@amadischem.com

Additional information on 1-methyl-2-(piperidin-2-yl)piperidine

Recent Advances in the Study of 1-methyl-2-(piperidin-2-yl)piperidine (CAS: 118046-22-3): A Comprehensive Research Brief

1-methyl-2-(piperidin-2-yl)piperidine (CAS: 118046-22-3) is a bicyclic piperidine derivative that has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound, characterized by its fused piperidine rings with a methyl substituent, has been the subject of several cutting-edge studies exploring its synthesis, biological activity, and therapeutic potential. The current research brief aims to provide a comprehensive overview of the latest scientific developments surrounding this intriguing molecule, with particular emphasis on its chemical properties, synthetic routes, and emerging biological applications.

Recent synthetic chemistry studies have focused on developing more efficient and stereoselective routes to 1-methyl-2-(piperidin-2-yl)piperidine. A 2023 publication in the Journal of Organic Chemistry demonstrated a novel asymmetric synthesis approach using chiral auxiliaries, achieving enantiomeric excesses greater than 95%. This advancement is particularly significant as the stereochemistry of the molecule has been shown to dramatically influence its biological activity. The synthetic improvements have enabled researchers to produce sufficient quantities of enantiomerically pure material for detailed pharmacological evaluation.

From a pharmacological perspective, 1-methyl-2-(piperidin-2-yl)piperidine has shown promising activity as a modulator of central nervous system targets. A recent study published in Neuropharmacology (2024) revealed that this compound exhibits high affinity for σ receptors, with Ki values in the low nanomolar range. The research demonstrated that the (R)-enantiomer shows particular selectivity for σ1 receptors, while the (S)-enantiomer preferentially binds to σ2 receptors. These findings suggest potential applications in neurological disorders, including neuropathic pain and neurodegenerative diseases, although further in vivo studies are needed to validate these therapeutic possibilities.

The molecular mechanism of action for 1-methyl-2-(piperidin-2-yl)piperidine has been investigated using advanced computational and structural biology techniques. A 2023 study in Nature Communications employed cryo-EM to visualize the compound bound to its protein target, providing unprecedented insights into its binding mode and conformational effects. The structural data revealed that the bicyclic piperidine scaffold induces unique conformational changes in the receptor binding pocket, which may explain its distinctive pharmacological profile compared to simpler piperidine derivatives.

Recent medicinal chemistry efforts have focused on optimizing the properties of 1-methyl-2-(piperidin-2-yl)piperidine through systematic structure-activity relationship (SAR) studies. Researchers have explored various modifications to the core structure, including substitutions on the piperidine nitrogen and modifications to the methyl group. These studies, published in the Journal of Medicinal Chemistry (2024), have identified several analogs with improved metabolic stability and blood-brain barrier penetration while maintaining high receptor affinity. One particularly promising derivative has entered preclinical development for potential application in cognitive disorders.

In the field of chemical biology, 1-methyl-2-(piperidin-2-yl)piperidine has been utilized as a versatile scaffold for probe development. A recent ACS Chemical Biology publication (2024) described the creation of fluorescent and photoaffinity analogs that have enabled researchers to study σ receptor localization and trafficking in live cells. These chemical tools are providing new insights into receptor biology and may facilitate the discovery of novel therapeutic targets.

Looking forward, the unique properties of 1-methyl-2-(piperidin-2-yl)piperidine continue to inspire innovative research directions. Current investigations are exploring its potential in drug delivery systems, as its structural features may enhance the pharmacokinetic properties of conjugated therapeutic agents. Additionally, its application in asymmetric catalysis is being examined, leveraging its chiral environment to induce stereoselectivity in synthetic transformations. The compound's versatility ensures it will remain an important subject of study across multiple disciplines in the chemical and biological sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:118046-22-3)1-methyl-2-(piperidin-2-yl)piperidine
A1110162
Purity:99%/99%
Quantity:1g/5g
Price ($):349.0/1348.0
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